Cas no 24112-95-6 (Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-)
24112-95-6 structure
Product Name:Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-
Numero CAS:24112-95-6
MF:C19H24O6
MW:348.390266418457
CID:271840
PubChem ID:5281433
Update Time:2025-04-19
Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-
- Chamissonin-diacetat
- DTXSID501105018
- CHEBI:3575
- 24112-95-6
- [(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate
- Q27106139
- (3aR,4R,5E,7R,9E,11aS)-4,7-Bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one
- Chamissonin diacetate
- CHEMBL250348
- C09356
-
- Inchi: 1S/C19H24O6/c1-10-6-7-15(23-13(4)20)11(2)9-17(24-14(5)21)18-12(3)19(22)25-16(18)8-10/h6,9,15-18H,3,7-8H2,1-2,4-5H3/b10-6+,11-9+/t15-,16+,17-,18-/m1/s1
- Chiave InChI: DEBBYPCBXVYUCZ-WZLFHOKTSA-N
- Sorrisi: O1C(C(=C)[C@H]2[C@@H](C=C(C)[C@@H](CC=C(C)C[C@H]12)OC(C)=O)OC(C)=O)=O |c:6,11|
Proprietà calcolate
- Massa esatta: 348.15732
- Massa monoisotopica: 348.157289
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 657
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.9
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.17
- Punto di ebollizione: 484.3°C at 760 mmHg
- Punto di infiammabilità: 211.7°C
- Indice di rifrazione: 1.52
- PSA: 78.9
- LogP: 2.63400
Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)- Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
24112-95-6 (Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-) Prodotti correlati
- 553-21-9(Costunolide)
- 20554-84-1(Parthenolide)
- 29552-41-8(Parthenolide)
- 153483-31-9(2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti